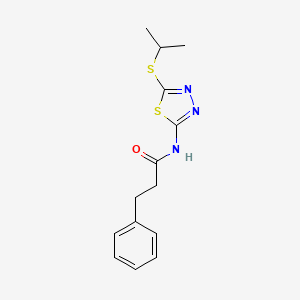

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide

Description

N-(5-(Isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide is a thiadiazole derivative featuring a 1,3,4-thiadiazole core substituted with an isopropylthio group at position 5 and a 3-phenylpropanamide chain at position 2. The 3-phenylpropanamide moiety may contribute to binding interactions with target proteins, as seen in similar pharmacologically active compounds .

Properties

IUPAC Name |

3-phenyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3OS2/c1-10(2)19-14-17-16-13(20-14)15-12(18)9-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVLYEXNILLYJMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NN=C(S1)NC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816484 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide typically involves the cyclization of appropriate thiosemicarbazides under oxidative conditions.

A common synthetic route begins with the preparation of a thiosemicarbazide intermediate, which is then cyclized in the presence of an oxidizing agent such as bromine or iodine in acetic acid.

Industrial Production Methods

Industrial-scale production may involve optimized reaction conditions to increase yield and purity. This includes using highly pure reagents, controlling reaction temperatures, and employing advanced separation techniques like recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions may yield thiols or other sulfur-containing derivatives.

Substitution: The thiadiazole ring can participate in electrophilic and nucleophilic substitution reactions, introducing various substituents that can further alter the compound's properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Typical conditions involve the use of halogenating agents or nucleophiles such as alkyl halides and amines.

Major Products

Oxidation products include sulfoxides and sulfones.

Reduction products often feature thiol functionalities.

Substitution reactions yield a range of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

The compound is used as a precursor in the synthesis of more complex molecules.

Acts as a ligand in coordination chemistry, forming complexes with transition metals.

Biology

Research into its potential as an antimicrobial agent.

Evaluated for its role as an enzyme inhibitor in various biochemical pathways.

Medicine

Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Preliminary studies suggest activity against specific cancer cell lines.

Industry

Used in the formulation of specialized materials, including polymers and coatings.

Acts as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The thiadiazole ring interacts with molecular targets such as enzymes and receptors, modulating their activity.

The isopropylthio group and phenylpropanamide moiety contribute to the compound's binding affinity and selectivity.

Specific pathways include inhibition of enzyme catalysis and disruption of cellular signaling processes.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on the 1,3,4-Thiadiazole Core

The thiadiazole ring’s substituents significantly influence physicochemical and biological properties. provides data on analogs with varying thioalkyl/aryl groups and acetamide side chains (Table 1).

Table 1: Comparison of Key Thiadiazole Derivatives

- Thio Group Impact: Lipophilicity: The isopropylthio group in the target compound likely increases lipophilicity compared to smaller substituents (e.g., methylthio in 5f) but less than bulkier arylthio groups (e.g., benzylthio in 5h). This may enhance bioavailability but reduce aqueous solubility.

- Side Chain Variations: The 3-phenylpropanamide chain differs from phenoxyacetamide derivatives in 5e–5h. The extended alkyl chain and absence of an ether oxygen may reduce hydrogen-bonding capacity but improve hydrophobic interactions.

Comparison with Heterocyclic Analogs

Thiadiazole vs. Imidazolone Derivatives

describes (S)-2-(3-((Diphenylmethylene)amino)-4-methyl-5-(m-trifluoromethyl-phenyl)-imidazolin-2-on-1-yl)-N-isopropyl-3-phenylpropanamide (8l), which shares a propanamide side chain but replaces the thiadiazole with an imidazolone ring .

- Bioactivity : Imidazolone derivatives often exhibit protease inhibition, whereas thiadiazoles are associated with antimicrobial or pesticidal activity .

Thiadiazole vs. Tetrazole and Triazole Derivatives

–5 highlight tetrazole and triazole-based ureas with plant growth-regulating activity . While these compounds share nitrogen-rich heterocycles, the thiadiazole core in the target compound offers greater stability and distinct electronic properties, which may translate to different biological targets.

Functional Comparison with Agrochemicals

lists thiadiazole-containing pesticides, such as tebuthiuron (N-(5-(tert-butyl)-1,3,4-thiadiazol-2-yl)-N,N’-dimethylurea), which features a urea side chain instead of propanamide .

- Toxicity Profile : Substituents like isopropylthio may reduce mammalian toxicity compared to tert-butyl or halogenated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.